Cas no 23905-10-4 (Ethanol,2-[2-[4-[2-[[(4-chlorophenyl)phenylmethyl]amino]ethyl]-1-piperazinyl]ethoxy]-)

Ethanol,2-[2-[4-[2-[[(4-chlorophenyl)phenylmethyl]amino]ethyl]-1-piperazinyl]ethoxy]- structure
23905-10-4 structure
Product Name:Ethanol,2-[2-[4-[2-[[(4-chlorophenyl)phenylmethyl]amino]ethyl]-1-piperazinyl]ethoxy]-
CAS No:23905-10-4
MF:C23H32ClN3O2
MW:417.972084999084
CID:279132
PubChem ID:91051
Update Time:2025-04-19

Ethanol,2-[2-[4-[2-[[(4-chlorophenyl)phenylmethyl]amino]ethyl]-1-piperazinyl]ethoxy]- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[2-[4-[2-[[(4-chlorophenyl)phenylmethyl]amino]ethyl]-1-piperazinyl]ethoxy]-
    • 2-[2-[4-[2-[(p-Chloro-α-phenylbenzyl)amino]ethyl]-1-piperazinyl]ethoxy]ethanol
    • 2-[2-[4-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethyl]piperazin-1-yl]ethoxy]ethanol
    • Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylamino)ethyl)-4-(2-(2-hydroxyethoxy)ethyl)-
    • DTXSID10946728
    • 2-{2-[4-(2-{[(4-Chlorophenyl)(phenyl)methyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-ol
    • 23905-10-4
    • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine
    • Inchi: 1S/C23H32ClN3O2/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)25-10-11-26-12-14-27(15-13-26)16-18-29-19-17-28/h1-9,23,25,28H,10-19H2
    • InChI Key: PVODOUYUXIIDFD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)NCCN1CCN(CCOCCO)CC1

Computed Properties

  • Exact Mass: 417.21856
  • Monoisotopic Mass: 417.2183050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 11
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48Ų

Experimental Properties

  • PSA: 47.97
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